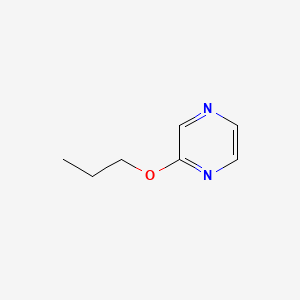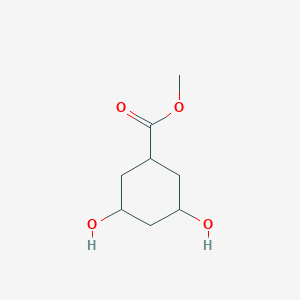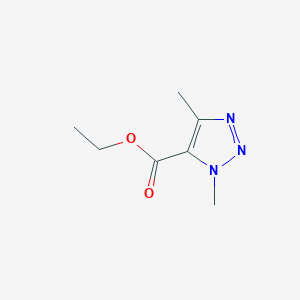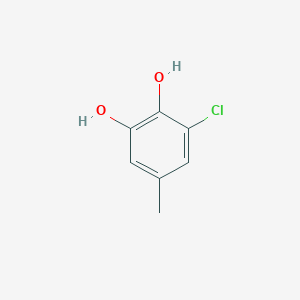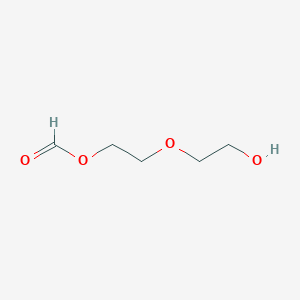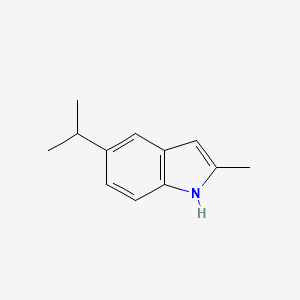
2-methyl-5-(propan-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(propan-2-yl)-1H-indole, also known by its common name indole-3-propionic acid (IPA), is a naturally occurring compound found in the human body and in various plants. It is a carboxylic acid and is classified as a tryptophan metabolite. IPA is known to have a variety of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. It has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用机制
The exact mechanism of action of 2-methyl-5-(propan-2-yl)-1H-indole is still not fully understood. However, it is believed to act through several different pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are associated with inflammation. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to activate AMPK, an enzyme involved in glucose and fatty acid metabolism. Finally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to inhibit the activity of enzymes involved in the formation of amyloid plaques, which are associated with Alzheimer’s disease.
Biochemical and Physiological Effects
2-methyl-5-(propan-2-yl)-1H-indole has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and oxidative stress. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Finally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to reduce glucose levels in animal models, suggesting its potential use in the treatment of diabetes.
实验室实验的优点和局限性
The main advantage of using 2-methyl-5-(propan-2-yl)-1H-indole in laboratory experiments is its low toxicity. It has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole is relatively inexpensive and easy to obtain. The main limitation of using 2-methyl-5-(propan-2-yl)-1H-indole in laboratory experiments is the lack of a clear understanding of its mechanism of action.
未来方向
There are several potential future directions for research on 2-methyl-5-(propan-2-yl)-1H-indole. First, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and route of administration for 2-methyl-5-(propan-2-yl)-1H-indole. Finally, further studies are needed to explore the potential synergistic effects of 2-methyl-5-(propan-2-yl)-1H-indole when combined with other compounds or drugs.
合成方法
2-methyl-5-(propan-2-yl)-1H-indole can be synthesized through several different methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of an aryl halide with an amine in the presence of an acid catalyst. Another method is the reaction of aryl halides with aryl amines in the presence of a strong base. Finally, 2-methyl-5-(propan-2-yl)-1H-indole can also be synthesized through the reaction of an aromatic nitrile with an amine in the presence of a base.
科学研究应用
2-methyl-5-(propan-2-yl)-1H-indole has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease. In animal models, 2-methyl-5-(propan-2-yl)-1H-indole has been found to have anti-inflammatory and antioxidant properties. It has also been shown to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been studied for its potential use in the treatment of diabetes, as it has been found to reduce glucose levels in animal models.
属性
IUPAC Name |
2-methyl-5-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABNZLLIORENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(propan-2-yl)-1H-indole | |
CAS RN |
1368912-37-1 |
Source


|
| Record name | 2-methyl-5-(propan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


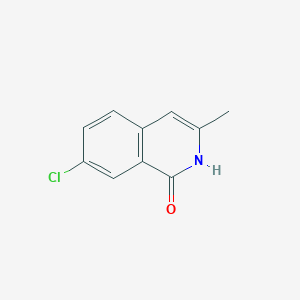


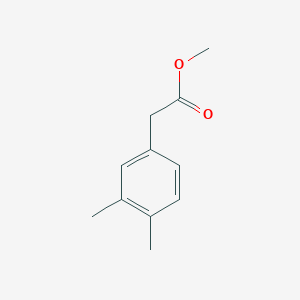
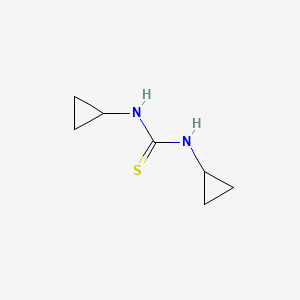
![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)
